molecular formula C13H14O2 B12583416 1-Hydroxy-1-(prop-2-en-1-yl)-3,4-dihydronaphthalen-2(1H)-one CAS No. 221680-93-9

1-Hydroxy-1-(prop-2-en-1-yl)-3,4-dihydronaphthalen-2(1H)-one

Cat. No.: B12583416
CAS No.: 221680-93-9
M. Wt: 202.25 g/mol
InChI Key: JMIUGVXVDUJHOU-UHFFFAOYSA-N
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Description

1-Hydroxy-1-(prop-2-en-1-yl)-3,4-dihydronaphthalen-2(1H)-one is an organic compound with a complex structure that includes a naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxy-1-(prop-2-en-1-yl)-3,4-dihydronaphthalen-2(1H)-one typically involves multi-step organic reactions. One common method includes the alkylation of naphthalene derivatives followed by hydroxylation. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-1-(prop-2-en-1-yl)-3,4-dihydronaphthalen-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The naphthalene ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

1-Hydroxy-1-(prop-2-en-1-yl)-3,4-dihydronaphthalen-2(1H)-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Hydroxy-1-(prop-2-en-1-yl)-3,4-dihydronaphthalen-2(1H)-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The naphthalene ring system can also participate in π-π interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Hydroxy-2-naphthaldehyde
  • 1-Hydroxy-2-naphthoic acid
  • 1-Hydroxy-2-naphthylamine

Uniqueness

1-Hydroxy-1-(prop-2-en-1-yl)-3,4-dihydronaphthalen-2(1H)-one is unique due to its specific substitution pattern and the presence of both hydroxyl and prop-2-en-1-yl groups

Properties

CAS No.

221680-93-9

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

1-hydroxy-1-prop-2-enyl-3,4-dihydronaphthalen-2-one

InChI

InChI=1S/C13H14O2/c1-2-9-13(15)11-6-4-3-5-10(11)7-8-12(13)14/h2-6,15H,1,7-9H2

InChI Key

JMIUGVXVDUJHOU-UHFFFAOYSA-N

Canonical SMILES

C=CCC1(C(=O)CCC2=CC=CC=C21)O

Origin of Product

United States

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